3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylthio group, a pyridazinyl group, and a piperazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenylthio Intermediate: This step involves the reaction of a phenylthiol with an appropriate halogenated compound under basic conditions to form the phenylthio intermediate.
Pyridazinyl Group Introduction: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a pyridazinyl halide reacts with a nucleophile.
Piperazinyl Group Addition: The piperazinyl group is added via a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the phenylthio intermediate with the pyridazinyl-piperazinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under suitable conditions to form dihydropyridazines.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the pyridazinyl group can produce dihydropyridazines.
Scientific Research Applications
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, while the pyridazinyl and piperazinyl groups can bind to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: This compound is unique due to its specific combination of functional groups.
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c28-22(11-17-29-18-6-2-1-3-7-18)27-15-13-26(14-16-27)21-10-9-20(24-25-21)19-8-4-5-12-23-19/h1-10,12H,11,13-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQJFDSRZVVFFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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